molecular formula C33H26F12P2 B14770443 4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane

4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane

Cat. No.: B14770443
M. Wt: 712.5 g/mol
InChI Key: OFKWZPMBNSRJQS-UHFFFAOYSA-N
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Description

4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane is an organic phosphorus compound. It is characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are further bonded to a phosphine moiety. This compound is known for its applications as a ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane typically involves the reaction of 4-(trifluoromethyl)phenyl lithium with a suitable phosphine precursor. One common method includes the reduction of 4-(trifluoromethyl)phenyl bromide using lithium in the presence of a nickel catalyst, followed by the reaction with a phosphine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the trifluoromethyl groups can be replaced by other functional groups.

    Coordination: It forms complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes, which have significant applications in catalysis and material science .

Scientific Research Applications

4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism by which 4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane exerts its effects involves its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, enhancing its catalytic activity. The trifluoromethyl groups also play a role in stabilizing the transition states of reactions, making the compound an effective catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .

Properties

Molecular Formula

C33H26F12P2

Molecular Weight

712.5 g/mol

IUPAC Name

4-bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane

InChI

InChI=1S/C33H26F12P2/c1-20(46(26-11-3-22(4-12-26)30(34,35)36)27-13-5-23(6-14-27)31(37,38)39)19-21(2)47(28-15-7-24(8-16-28)32(40,41)42)29-17-9-25(10-18-29)33(43,44)45/h3-18,20-21H,19H2,1-2H3

InChI Key

OFKWZPMBNSRJQS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)P(C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F)P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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